molecular formula C16H16O2 B7960958 Methyl 3-(2-ethylphenyl)benzoate CAS No. 1820619-10-0

Methyl 3-(2-ethylphenyl)benzoate

Cat. No.: B7960958
CAS No.: 1820619-10-0
M. Wt: 240.30 g/mol
InChI Key: LWOGCNOJMZVQPB-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethylphenyl)benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This compound, specifically, is a derivative of benzoic acid and is characterized by the presence of a methyl ester group attached to the benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(2-ethylphenyl)benzoate can be synthesized through the esterification of 3-(2-ethylphenyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used include sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process would likely include steps for the purification of the final product, such as distillation or recrystallization, to ensure high purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethylphenyl)benzoate undergoes various chemical reactions typical of esters. These include:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Acid or base catalysts with an alcohol.

Major Products

    Hydrolysis: 3-(2-ethylphenyl)benzoic acid and methanol.

    Reduction: 3-(2-ethylphenyl)benzyl alcohol.

    Transesterification: A different ester depending on the alcohol used.

Mechanism of Action

The mechanism of action of methyl 3-(2-ethylphenyl)benzoate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Propyl benzoate

Uniqueness

Methyl 3-(2-ethylphenyl)benzoate is unique due to the presence of the 2-ethylphenyl group, which can impart distinct chemical and physical properties compared to other benzoate esters.

Properties

IUPAC Name

methyl 3-(2-ethylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)13-8-6-9-14(11-13)16(17)18-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOGCNOJMZVQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192358
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820619-10-0
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820619-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′-ethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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